molecular formula C10H10N2O2 B1338322 Ethyl imidazo[1,5-a]pyridine-3-carboxylate CAS No. 81803-60-3

Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B1338322
CAS No.: 81803-60-3
M. Wt: 190.2 g/mol
InChI Key: YDWAMSXHNSBIGG-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine-3-carboxylate exhibit significant antimicrobial properties. A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their activity against Mycobacterium tuberculosis. The results showed that several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating potent antitubercular activity, particularly in resistant strains .

Anticancer Potential
Ethyl imidazo[1,5-a]pyridine-3-carboxylate and its derivatives have also been investigated for their anticancer properties. Certain compounds have shown the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have highlighted the role of these compounds in targeting specific cancer pathways, making them potential candidates for further development in cancer therapies.

Synthesis and Catalysis

One-Pot Synthesis Methodologies
Recent advancements in synthetic methodologies have utilized this compound as a key intermediate in the synthesis of more complex structures. A notable method involves the use of magnesium nitride (Mg₃N₂) as a catalyst in one-pot reactions to produce 1,3-disubstituted imidazo[1,5-a]pyridines from readily available precursors. This approach not only simplifies the synthesis process but also enhances yields significantly .

Material Science

Organic Light-Emitting Diodes (OLEDs)
The derivatives of this compound have been explored for applications in organic electronics, particularly in OLED technology. These compounds can serve as electron transport layers or emitters due to their favorable electronic properties. Their incorporation into OLEDs has shown promise in improving device efficiency and stability.

Structure-Activity Relationship Studies

Pharmacophore Development
The exploration of structure-activity relationships (SAR) for this compound derivatives has led to the identification of critical structural features that enhance biological activity. By modifying substituents on the imidazo ring or the carboxylate group, researchers have been able to fine-tune the pharmacological profiles of these compounds, leading to more effective therapeutic agents.

Summary Table: Applications Overview

Application AreaKey Findings
Medicinal Chemistry Potent antimicrobial activity against Mycobacterium tuberculosis; anticancer properties observed.
Synthesis and Catalysis Utilized in one-pot synthesis methods with high yields; serves as an intermediate for complex structures.
Material Science Explored for use in OLEDs; potential to enhance electronic properties and device efficiency.
Structure-Activity Relationships Identification of critical structural features for enhanced biological activity through SAR studies.

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Ethyl imidazo[1,5-a]pyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes, particularly cytochrome P450 enzymes. These enzymes are essential for the metabolism of numerous endogenous and exogenous compounds. The compound's interaction with cytochrome P450 can lead to either inhibition or activation of enzymatic activity, which is critical for drug metabolism and detoxification processes .

Cellular Effects

The compound exhibits significant effects on cancer cells, where it has been shown to induce apoptosis. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death. The extent of these effects can vary depending on the type of cancer cell and the concentration of the compound used .

Table 1: Summary of Cellular Effects

Cell TypeEffectMechanism
Cancer CellsInduces apoptosisCaspase activation
Normal CellsMinimal toxicity at low dosesModulation of cellular processes

Molecular Mechanism

At a molecular level, this compound binds to specific biomolecules such as DNA and RNA, potentially altering their structure and function. This binding can disrupt normal cellular processes and contribute to the compound's therapeutic effects .

Temporal Effects in Laboratory Settings

Studies indicate that the stability of this compound under standard laboratory conditions is relatively high; however, exposure to light and heat can lead to degradation over time. This stability is crucial for maintaining its biological activity during experiments .

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxic effects while still modulating cellular processes effectively. Conversely, higher doses may lead to increased toxicity .

Table 2: Dosage Effects in Animal Studies

Dosage (mg/kg)Observed EffectToxicity Level
1Minimal effectLow
10Moderate effectModerate
50Significant effectHigh

Metabolic Pathways

The compound engages in several metabolic pathways primarily through its interaction with cytochrome P450 enzymes. These interactions are pivotal for understanding how the compound is processed within biological systems and its potential implications for drug development .

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters and binding proteins. Understanding these mechanisms is essential for predicting the compound's bioavailability and overall efficacy in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in treating various conditions:

  • A study reported that derivatives of imidazo[1,5-a]pyridine exhibited potent inhibitory activity against GSK-3β, a key enzyme involved in various cellular processes including cell proliferation and survival .
  • Another research focused on anti-tubercular activity where imidazo derivatives showed promising results against Mycobacterium tuberculosis strains with minimum inhibitory concentrations (MIC) as low as 0.006 μM .

These findings underscore the therapeutic potential of this compound in addressing critical health challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl imidazo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions starting from aminomethyl pyridine derivatives. A key route involves condensation with ethyl oxalyl chloride followed by formylation (Vilsmeier reaction) and reductive amination to introduce substituents . Optimization often focuses on catalyst selection (e.g., KHSO₄ for similar pyrazolo[1,5-a]pyrimidine syntheses ), solvent polarity, and temperature control. For example, anhydrous THF or DMF under nitrogen atmosphere improves yields in nucleophilic substitutions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via flash chromatography (e.g., petroleum ether/EtOAc gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodology : Use ¹H/¹³C NMR to identify the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and imidazo-pyridine aromatic protons (δ 7.5–9.0 ppm in ¹H NMR). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 216.2 Da) . IR spectroscopy verifies ester C=O stretching (~1720 cm⁻¹) .
  • Advanced Tip : Heteronuclear 2D-NMR (HSQC, HMBC) resolves ambiguities in complex derivatives, such as distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields when using different catalysts for synthesizing derivatives of this compound?

  • Methodology : Systematic screening of Lewis acids (e.g., AlCl₃ vs. FeCl₃) and Brønsted acids (e.g., KHSO₄ vs. H₂SO₄) under controlled conditions (solvent, temperature) identifies optimal catalysts. For example, AlCl₃ enables regioselective Friedel-Crafts acylation at the C-3 position .
  • Data Analysis : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst loading, reaction time). Compare yields from analogous pyrazolo[1,5-a]pyrimidine syntheses to infer scalability challenges.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers (e.g., the ester carbonyl or cyano group in derivatives) . Molecular docking predicts binding affinities for biological targets (e.g., GABA receptors) .
  • Case Study : A computational reaction coordinate diagram justified AlCl₃-catalyzed acylation mechanisms in imidazo[1,2-a]pyridines, guiding experimental validation .

Q. How can regioselective functionalization at the C-3 position of the imidazo[1,5-a]pyridine core be achieved, and what are the mechanistic considerations?

  • Methodology : Friedel-Crafts acylation with catalytic AlCl₃ selectively acetylates the C-3 position due to electron-rich aromatic systems . Reductive amination or Grignard reactions further diversify substituents .
  • Mechanistic Insight : The C-3 position’s nucleophilicity is enhanced by resonance from the adjacent nitrogen atoms, facilitating electrophilic attack .

Q. What strategies resolve discrepancies between theoretical and experimental yields in synthesizing analogs of this compound?

  • Methodology : Analyze side reactions (e.g., hydrolysis of ester groups) via LC-MS. Optimize workup protocols: For example, rapid extraction with EtOAc minimizes ester degradation .
  • Case Study : In triazolo[1,5-a]pyridine synthesis, slow evaporation of hexane/EtOAc mixtures yielded high-purity crystals, avoiding losses during rapid precipitation .

Q. How can the biological activity of this compound derivatives be systematically evaluated using in silico and in vitro approaches?

  • Methodology : In silico : Use molecular docking (AutoDock Vina) to screen derivatives against targets like cannabinoid CB2 receptors or GABA receptors . In vitro : Perform cytotoxicity assays (MTT) and enzyme inhibition studies (e.g., kinase assays) .
  • Data Integration : Cross-validate computational predictions with SPR (Surface Plasmon Resonance) binding assays to prioritize lead compounds .

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWAMSXHNSBIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545646
Record name Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81803-60-3
Record name Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl imidazo[1,5-a]pyridine-3-carboxylate
Ethyl imidazo[1,5-a]pyridine-3-carboxylate
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Ethyl imidazo[1,5-a]pyridine-3-carboxylate
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Ethyl imidazo[1,5-a]pyridine-3-carboxylate

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